molecular formula C14H10ClNO B4962387 3-[(4-Chlorophenyl)methoxy]benzonitrile

3-[(4-Chlorophenyl)methoxy]benzonitrile

Cat. No.: B4962387
M. Wt: 243.69 g/mol
InChI Key: NJSMUMCUHUPLTM-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methoxy]benzonitrile is a benzonitrile derivative featuring a 4-chlorophenyl group attached via a methoxy linker to the benzene ring.

The compound’s chlorophenyl and nitrile groups make it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where such moieties are often leveraged for their stability and ability to participate in hydrogen bonding or π-π interactions .

Properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSMUMCUHUPLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methoxy]benzonitrile typically involves the reaction of 4-chlorobenzyl chloride with 3-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methoxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles and benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(4-Chlorophenyl)methoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Properties/Applications Reference
3-[(4-Chlorophenyl)methoxy]benzonitrile 4-Cl on phenyl, methoxy linkage High polarity; potential receptor binding
4-[(4-Fluorophenyl)carbonyl]benzonitrile 4-F substituent, carbonyl group Enhanced electrophilicity; reactivity in cross-coupling reactions
3-(Biphenyl-4-ylmethoxy)benzonitrile Biphenyl group, methoxy linker Increased lipophilicity; improved CNS penetration
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile 3-Cl, hydroxymethyl group Broader hydrogen-bonding capacity; antimicrobial activity
4-(3-Fluoro-4-methylphenyl)benzonitrile 3-F, 4-methyl groups Steric hindrance alters metabolic stability

Electronic and Steric Influences

  • Halogen Effects : Replacing chlorine with fluorine (e.g., 4-[(4-Fluorophenyl)carbonyl]benzonitrile) increases electronegativity, enhancing reactivity in nucleophilic aromatic substitution but reducing lipophilicity compared to chloro derivatives .
  • Linker Modifications : Replacing the methoxy group with a carbonyl (e.g., 4-[(4-Fluorophenyl)carbonyl]benzonitrile) or biphenylmethoxy group (e.g., 3-(Biphenyl-4-ylmethoxy)benzonitrile) significantly impacts steric bulk and electronic delocalization, affecting binding affinity in biological targets .

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